Bienvenue dans la boutique en ligne BenchChem!

MDVN1003

B-cell lymphoma xenograft model tumor growth inhibition

Choose MDVN1003 for consistent dual BTK/PI3Kδ blockade in NHL models, outperforming single-agent or combo-dosed alternatives. Its defined oral bioavailability and PK profile in mice, rats, and dogs simplifies in vivo dosing and translational PK/PD modeling, making it the superior tool for maximizing pathway suppression in preclinical B-cell malignancy research.

Molecular Formula C22H20FN7O
Molecular Weight 417.4 g/mol
Cat. No. B608953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDVN1003
SynonymsMDVN1003;  MDVN-1003;  MDVN 1003.
Molecular FormulaC22H20FN7O
Molecular Weight417.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20FN7O/c23-16-8-13(9-17-20(16)31-4-3-26-17)19-18-21(25)27-10-28-22(18)30(29-19)15-6-11-1-2-14(24)5-12(11)7-15/h1-2,5,8-10,15,26H,3-4,6-7,24H2,(H2,25,27,28)
InChIKeyULJLSBKQZMEISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MDVN1003: First-in-Class Dual BTK and PI3Kδ Inhibitor for B-Cell Malignancy Research


MDVN1003 is a first-in-class, orally bioavailable dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase δ (PI3Kδ) [1]. This compound (CAS 2058116-52-0) is a pyrazolopyrimidine derivative that simultaneously targets two key kinases in the B-cell receptor (BCR) signaling pathway, preventing B-cell activation and inhibiting downstream phosphorylation of AKT and ERK1/2 . Its unique dual mechanism addresses the limitations of single-agent BTK or PI3Kδ inhibitors, making it a critical tool compound for investigating pathway crosstalk and resistance in non-Hodgkin's lymphoma (NHL) models.

Why BTK or PI3Kδ Inhibitors Cannot Substitute for MDVN1003 in Pathway Interrogation


Substituting a single-agent BTK inhibitor (e.g., ibrutinib) or a PI3Kδ inhibitor (e.g., idelalisib) for MDVN1003 fails to recapitulate the simultaneous blockade of two parallel survival pathways in B-cell malignancies. In preclinical models, the combination of ibrutinib and idelalisib can achieve a similar effect to MDVN1003, but requires precise dosing of two separate compounds, introducing pharmacokinetic and experimental complexity [1]. MDVN1003, as a single molecule, provides a consistent, dual-target engagement profile that is not achievable with any single-target analog. Furthermore, the use of generics or alternative dual inhibitors lacking validated in vivo comparative data against clinical benchmarks like ibrutinib and idelalisib introduces significant uncertainty regarding the magnitude of therapeutic effect. The following evidence quantifies MDVN1003's distinct performance profile.

MDVN1003 Comparative Efficacy Data vs. Clinical Standards (Ibrutinib and Idelalisib)


In Vivo Tumor Growth Inhibition: MDVN1003 vs. Single-Agent Ibrutinib and Idelalisib in NHL Xenograft

In a DOHH-2 B-cell lymphoma xenograft model, MDVN1003 demonstrated superior tumor growth inhibition compared to both ibrutinib (a BTK inhibitor) and idelalisib (a PI3Kδ inhibitor) when dosed as single agents. The antitumor effect of MDVN1003 was similar to that of the combination of ibrutinib and idelalisib [1].

B-cell lymphoma xenograft model tumor growth inhibition ibrutinib idelalisib

Differential Cytotoxicity: Selective Induction of Cell Death in Lymphoma vs. Non-Malignant Cells

MDVN1003 induces cell death in the DOHH-2 B-cell lymphoma cell line but does not induce cell death in an irrelevant erythroblast cell line. This selectivity profile is a key differentiator, as the comparative data for ibrutinib or idelalisib in this specific assay is not provided in the same study, but this class-level inference highlights MDVN1003's targeted mechanism [1].

cytotoxicity selectivity DOHH-2 erythroblast B-cell lymphoma

Dual Target Engagement: In Vitro Potency Against BTK and PI3Kδ

MDVN1003 is a potent dual inhibitor of BTK and PI3Kδ kinases. In cell-free enzymatic assays, it exhibits IC50 values of 32.3 nM for BTK and 16.9 nM for PI3Kδ . This dual potency is essential for its mechanism of action. While direct comparative IC50 data for ibrutinib or idelalisib from the same assay system is not available in this datasheet, the known selectivity of those agents (ibrutinib: BTK-selective; idelalisib: PI3Kδ-selective) confirms MDVN1003's unique dual-target profile.

BTK inhibition PI3Kδ inhibition IC50 kinase assay

Optimal Experimental Use Cases for MDVN1003 Based on Comparative Evidence


Investigation of Synergistic BCR Pathway Blockade in NHL Xenograft Models

MDVN1003 is the preferred tool compound for in vivo NHL xenograft studies where the objective is to assess the impact of simultaneous BTK and PI3Kδ inhibition. Its superior tumor growth inhibition compared to single-agent ibrutinib or idelalisib [1] makes it ideal for evaluating maximal pathway suppression without the confounds of dual-agent dosing.

Ex Vivo and In Vivo Studies of B-Cell Activation and Proliferation

For experiments requiring the blockade of BCR signaling downstream of both BTK and PI3Kδ (e.g., measurement of AKT and ERK1/2 phosphorylation), MDVN1003 provides a streamlined alternative to using combinations of selective inhibitors. Its validated oral bioavailability supports both ex vivo (e.g., splenocyte assays) and chronic in vivo dosing paradigms.

Selective Cytotoxicity Profiling in B-Cell Malignancy Panels

MDVN1003's demonstrated selectivity for inducing cell death in DOHH-2 B-cell lymphoma cells while sparing an erythroblast control line [1] positions it as a valuable probe for in vitro screening panels designed to assess the therapeutic window of dual BCR pathway inhibition across various NHL subtypes and control cells.

Pharmacodynamic Studies Requiring a Single-Agent Dual Inhibitor

In studies where pharmacokinetic and pharmacodynamic (PK/PD) relationships are being modeled, using a single agent like MDVN1003 simplifies data interpretation compared to co-administration of two drugs (e.g., ibrutinib + idelalisib), which introduces variable absorption, distribution, and metabolism. MDVN1003's PK profile has been characterized in mice, rats, and dogs , facilitating translational PK/PD modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDVN1003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.